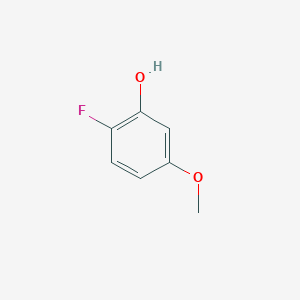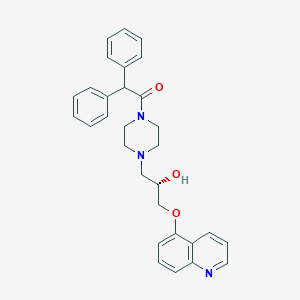
Dofequidar, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dofequidar, (S)- is a chemical compound that belongs to the family of quinoline derivatives. It is a potent inhibitor of the multidrug resistance protein 1 (MRP1), which is a member of the ATP-binding cassette (ABC) transporter family. The overexpression of MRP1 is associated with the resistance of cancer cells to chemotherapeutic agents. Therefore, dofequidar has been investigated as a potential adjuvant therapy for cancer treatment.
Mecanismo De Acción
Dofequidar exerts its inhibitory effect on Dofequidar, (S)- by binding to its nucleotide-binding domain and preventing the hydrolysis of ATP, which is required for the efflux of chemotherapeutic agents from cancer cells. This results in the accumulation of these agents within the cells, leading to increased cytotoxicity.
Efectos Bioquímicos Y Fisiológicos
Dofequidar has been shown to have minimal toxicity in animal models and in human clinical trials. However, some studies have reported mild gastrointestinal and hematological adverse effects. Dofequidar has also been found to have a low potential for drug-drug interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using dofequidar in lab experiments is its ability to sensitize cancer cells to a variety of chemotherapeutic agents, which can lead to more effective treatments. However, one limitation is the potential for off-target effects, as dofequidar can also inhibit other ABC transporters, such as P-glycoprotein.
Direcciones Futuras
Several areas of research are currently being explored regarding the use of dofequidar. These include the development of more potent and selective Dofequidar, (S)- inhibitors, the investigation of the potential use of dofequidar in combination with other cancer therapies, and the identification of biomarkers that can predict the response to dofequidar treatment. Additionally, the use of dofequidar in the treatment of other diseases, such as inflammatory bowel disease and Alzheimer's disease, is also being investigated.
Métodos De Síntesis
The synthesis of dofequidar involves several steps, including the condensation of 2-chloroquinoline-3-carbaldehyde with (S)-1-phenylethylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
Dofequidar has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that dofequidar can sensitize cancer cells to a variety of chemotherapeutic agents, including doxorubicin, paclitaxel, and vinblastine. In vivo studies have also demonstrated the efficacy of dofequidar in enhancing the therapeutic effect of these drugs in animal models of cancer.
Propiedades
Número CAS |
153653-31-7 |
|---|---|
Nombre del producto |
Dofequidar, (S)- |
Fórmula molecular |
C30H31N3O3 |
Peso molecular |
481.6 g/mol |
Nombre IUPAC |
1-[4-[(2S)-2-hydroxy-3-quinolin-5-yloxypropyl]piperazin-1-yl]-2,2-diphenylethanone |
InChI |
InChI=1S/C30H31N3O3/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-16,25,29,34H,17-22H2/t25-/m0/s1 |
Clave InChI |
KLWUUPVJTLHYIM-VWLOTQADSA-N |
SMILES isomérico |
C1CN(CCN1C[C@@H](COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Sinónimos |
Dofequidar (S)-isoMer |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



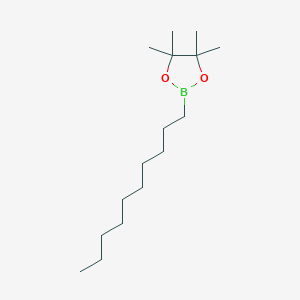
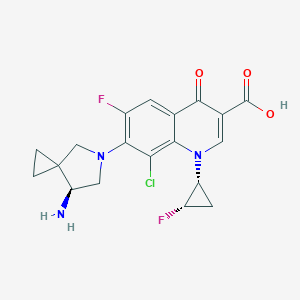
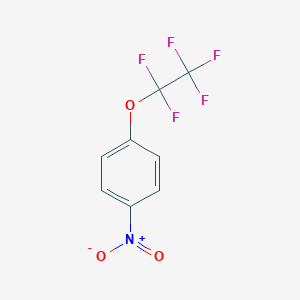
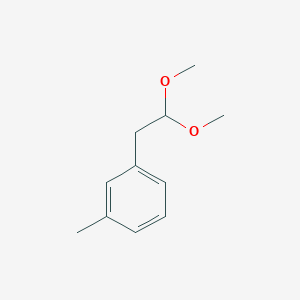
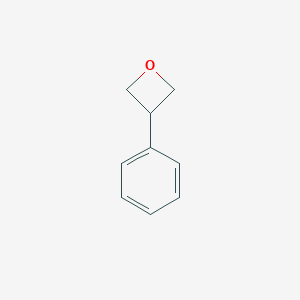
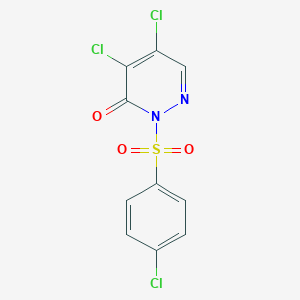
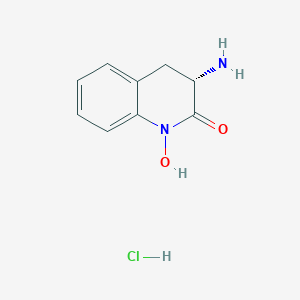
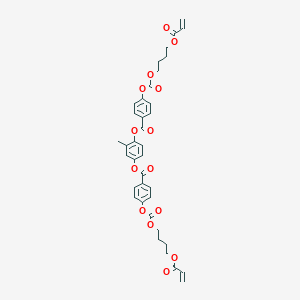
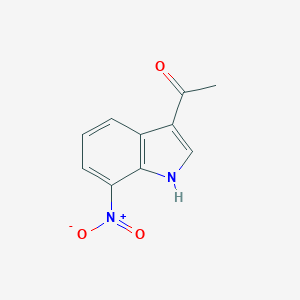
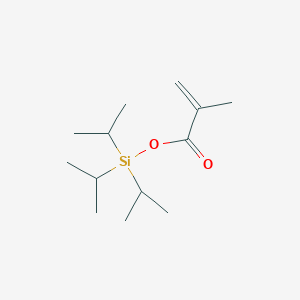
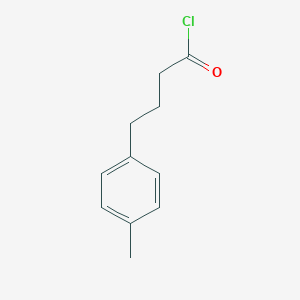
![4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B185889.png)
